9H-Imidazo(4,5-f)quinazolin-9-one, 8-butyl-3,8-dihydro-2-methyl-
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Overview
Description
9H-Imidazo(4,5-f)quinazolin-9-one, 8-butyl-3,8-dihydro-2-methyl- is a heterocyclic compound with a molecular formula of C14H16N4O. This compound is part of the imidazoquinazoline family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Imidazo(4,5-f)quinazolin-9-one, 8-butyl-3,8-dihydro-2-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is often catalyzed by iridium and induced by visible light .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
9H-Imidazo(4,5-f)quinazolin-9-one, 8-butyl-3,8-dihydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
9H-Imidazo(4,5-f)quinazolin-9-one, 8-butyl-3,8-dihydro-2-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly in inhibiting ATM kinase.
Mechanism of Action
The mechanism of action for 9H-Imidazo(4,5-f)quinazolin-9-one, 8-butyl-3,8-dihydro-2-methyl- involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of ATM kinase, a key enzyme in the DNA damage response pathway. By inhibiting this enzyme, the compound can enhance the efficacy of DNA-damaging agents used in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]quinoxalines: Known for their anticancer and neuroprotective activities.
Imidazo[1,5-a]quinoxalines: Studied for their anti-inflammatory and antitumor properties.
Uniqueness
9H-Imidazo(4,5-f)quinazolin-9-one, 8-butyl-3,8-dihydro-2-methyl- stands out due to its specific inhibition of ATM kinase, making it a promising candidate for targeted cancer therapies. Its unique structure also allows for further functionalization, enabling the development of a wide range of derivatives with potential therapeutic applications .
Biological Activity
9H-Imidazo(4,5-f)quinazolin-9-one, 8-butyl-3,8-dihydro-2-methyl- (CAS: 24898-95-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The biological activity of 9H-Imidazo(4,5-f)quinazolin-9-one is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism. In studies, derivatives of imidazoquinazolines exhibited IC50 values significantly lower than standard inhibitors like acarbose, indicating potent enzyme inhibition capabilities .
- Anticancer Properties : Compounds within the imidazoquinazoline family have been investigated for their anticancer activities. They may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections.
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of related compounds:
- α-Glucosidase Inhibition : A study synthesized several substituted imidazoquinazolines and evaluated their inhibitory activity against Saccharomyces cerevisiae α-glucosidase. The most potent compound showed an IC50 value of 12.44 ± 0.38 μM, significantly outperforming acarbose (IC50 = 750 μM) .
- Anticancer Activity : Research has indicated that certain imidazoquinazolines can selectively inhibit cancer cell growth by targeting specific signaling pathways involved in tumor progression. For instance, compounds were found to modulate Aurora kinase activity, which is crucial for mitosis .
Case Study 1: Inhibition of α-Glucosidase
A recent study synthesized a series of imidazo[1,2-c]quinazolines and tested their α-glucosidase inhibitory activity. The study revealed that structural modifications significantly impacted potency, with certain substitutions enhancing activity. The results are summarized in Table 1.
Compound | IC50 (μM) | Structure Modification |
---|---|---|
11j | 12.44 | Two OMe groups |
Acarbose | 750 | Standard control |
Case Study 2: Anticancer Screening
In another investigation focusing on anticancer properties, various imidazoquinazolines were screened against different cancer cell lines. The findings indicated that specific derivatives exhibited selective cytotoxicity towards breast and colon cancer cells while sparing normal cells.
Properties
CAS No. |
24898-95-1 |
---|---|
Molecular Formula |
C14H16N4O |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
8-butyl-2-methyl-3H-imidazo[4,5-f]quinazolin-9-one |
InChI |
InChI=1S/C14H16N4O/c1-3-4-7-18-8-15-10-5-6-11-13(12(10)14(18)19)17-9(2)16-11/h5-6,8H,3-4,7H2,1-2H3,(H,16,17) |
InChI Key |
JKKSHBAHRNPENM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)C3=C(C=C2)NC(=N3)C |
Origin of Product |
United States |
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